trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl-
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Overview
Description
trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl-: is a synthetic organic compound that belongs to the cinnamamide family This compound is characterized by the presence of a cinnamamide backbone with a 4-fluorophenyl group and a trifluoromethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- typically involves the reaction of trans-cinnamic acid with an amine derivative. The process generally includes the following steps:
Formation of the Amide Bond: The trans-cinnamic acid is reacted with N-(4-fluorophenyl)-3-trifluoromethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted cinnamamide derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymer matrices to improve the thermal and mechanical properties of materials.
Biology:
Enzyme Inhibition: The compound has shown potential as an inhibitor of enzymes such as α-glucosidase, which is relevant in the treatment of diabetes.
Antimicrobial Activity: It exhibits antimicrobial properties against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine:
Anticancer Activity: The compound has demonstrated cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.
Antioxidant Properties: It possesses antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical drugs.
Agrochemicals: It can be utilized in the development of new agrochemical products for crop protection.
Mechanism of Action
The mechanism of action of trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- involves its interaction with specific molecular targets and pathways. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose and thereby reducing blood sugar levels . In its antimicrobial action, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death . The anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
trans-Cinnamamide: The parent compound without the fluorophenyl and trifluoromethyl groups.
N-(4-fluorophenyl)cinnamamide: A derivative with only the fluorophenyl group.
N-(3-trifluoromethyl)cinnamamide: A derivative with only the trifluoromethyl group.
Comparison:
Unique Properties: The presence of both the 4-fluorophenyl and 3-trifluoromethyl groups in trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- enhances its biological activity and chemical stability compared to its similar compounds.
Enhanced Activity: The combination of these substituents results in improved enzyme inhibition, antimicrobial, and anticancer activities
Properties
IUPAC Name |
(E)-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4NO/c17-13-5-7-14(8-6-13)21-15(22)9-4-11-2-1-3-12(10-11)16(18,19)20/h1-10H,(H,21,22)/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZMZDANOHXJIL-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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